

Technical Guide: (8-Methylquinolin-4-yl)boronic Acid[1]

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Compound of Interest

Compound Name: (8-Methylquinolin-4-yl)boronic acid

Cat. No.: B7955916

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Executive Summary & Chemical Identity

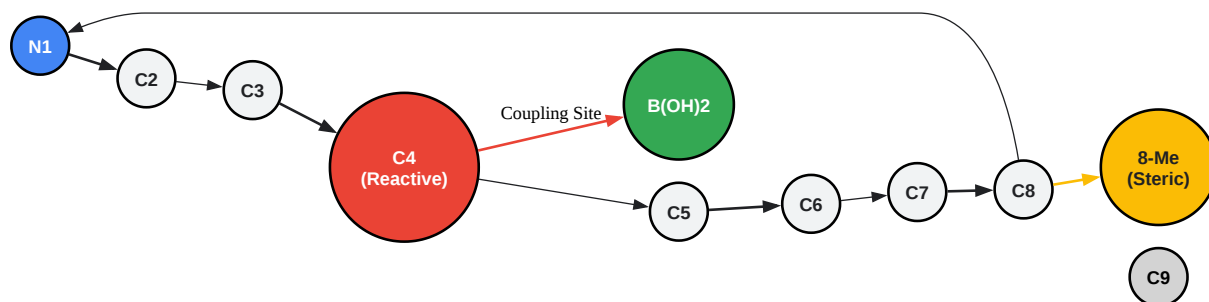
(8-Methylquinolin-4-yl)boronic acid is a functionalized heteroarylboronic acid serving as a critical intermediate in the synthesis of biaryl scaffolds for drug discovery. It combines the lipophilic, sterically defined 8-methylquinoline core with a reactive boronic acid handle at the C4 position, enabling palladium-catalyzed cross-coupling reactions.

Chemical Structure Data

| Property | Detail |
|----------------------|---|
| IUPAC Name | (8-Methylquinolin-4-yl)boronic acid |
| Molecular Formula | C ₁₀ H ₁₀ BNO ₂ |
| Molecular Weight | 187.00 g/mol |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | Methyl (-CH ₃) at C8; Boronic Acid [-B(OH) ₂] at C4 |
| Electronic Character | Electron-deficient heteroaromatic ring; Lewis acidic boron center |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Stability | Prone to dehydration (boroxine formation); susceptible to protodeboronation |

Structural Visualization

The following diagram illustrates the numbering scheme and steric environment. The 8-methyl group exerts steric influence near the quinoline nitrogen (N1), modulating pKa and metal binding, while the C4-boronic acid projects into the "bay" region relative to C5, accessible for catalysis.



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Caption: Structural connectivity of **(8-Methylquinolin-4-yl)boronic acid** highlighting the C4 reactive center and C8 steric modulator.

Synthesis Protocol

Direct commercial availability of the boronic acid is often limited due to stability issues (protodeboronation). The standard research protocol involves a 3-step synthesis starting from 2-methylaniline, utilizing the Gould-Jacobs reaction followed by Miyaura Borylation.

Step-by-Step Methodology

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)

Objective: Synthesize 8-methylquinolin-4(1H)-one.

- Condensation: React 2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 100°C for 2 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Addition-elimination yields the anilinoacrylate intermediate.
- Cyclization: Add the intermediate to boiling diphenyl ether (~250°C) for 30 minutes.
 - Critical Control: High temperature is required for intramolecular thermal cyclization.

- Isolation: Cool and dilute with hexane to precipitate 8-methylquinolin-4-ol (tautomer of the quinolone).

Phase 2: Activation (Halogenation)

Objective: Convert the 4-hydroxy group to a 4-bromo leaving group.

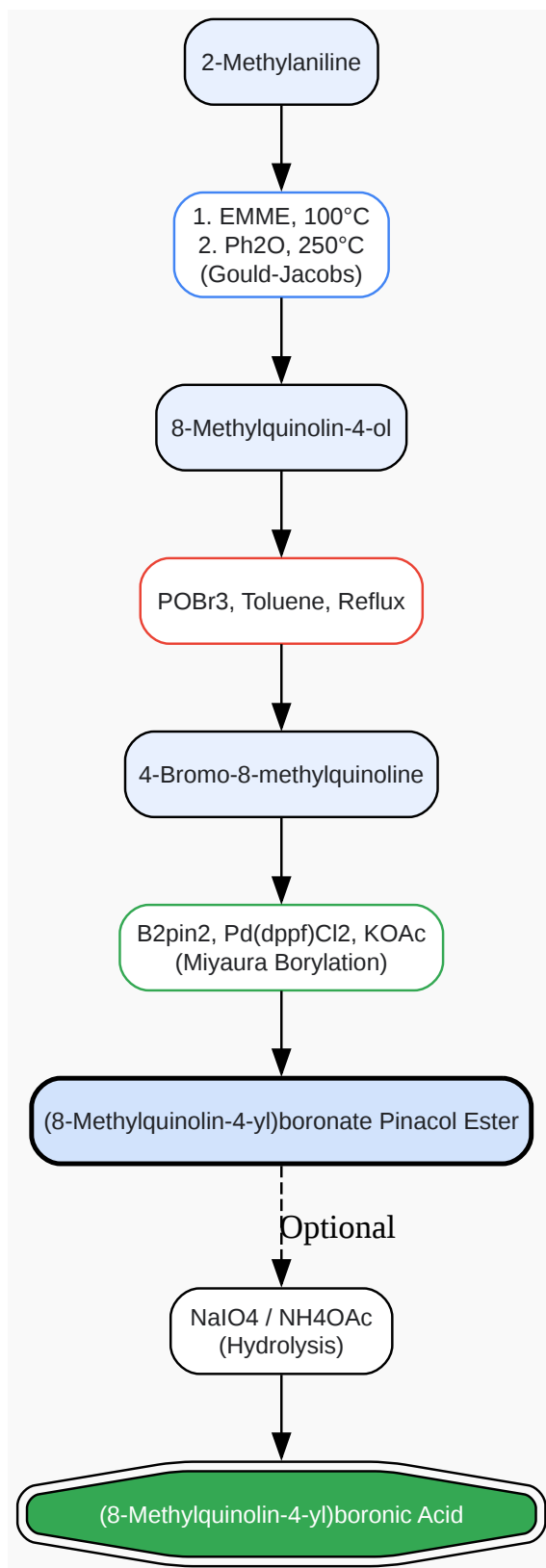
- Reagents: Suspend 8-methylquinolin-4-ol in toluene. Add POBr₃ (1.5 eq) carefully.
- Reaction: Reflux (110°C) for 3 hours.
 - Safety: POBr₃ generates HBr fumes; use a scrubber.
- Workup: Quench with ice water, neutralize with NaHCO₃, and extract with DCM. Yields 4-bromo-8-methylquinoline.

Phase 3: Miyaura Borylation

Objective: Install the boronate ester (and subsequent hydrolysis).

- Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%).
- Reagents: 4-bromo-8-methylquinoline (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), KOAc (3.0 eq).
- Solvent: Anhydrous 1,4-Dioxane.
- Conditions: Degas (N₂ sparge) and heat at 90°C for 4-12 hours.
- Hydrolysis (Optional): To isolate the free boronic acid, treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water. Note: Most medicinal chemistry workflows use the pinacol ester directly.

Synthesis Workflow Diagram



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Caption: Retrosynthetic pathway from aniline precursor to the target boronic acid.

Applications in Drug Discovery

The (8-methylquinolin-4-yl) moiety acts as a privileged scaffold in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs) and kinases.

Primary Application: Suzuki-Miyaura Coupling

This boronic acid is the nucleophilic partner in Palladium-catalyzed cross-couplings to form Biaryl or Heterobiaryl systems.

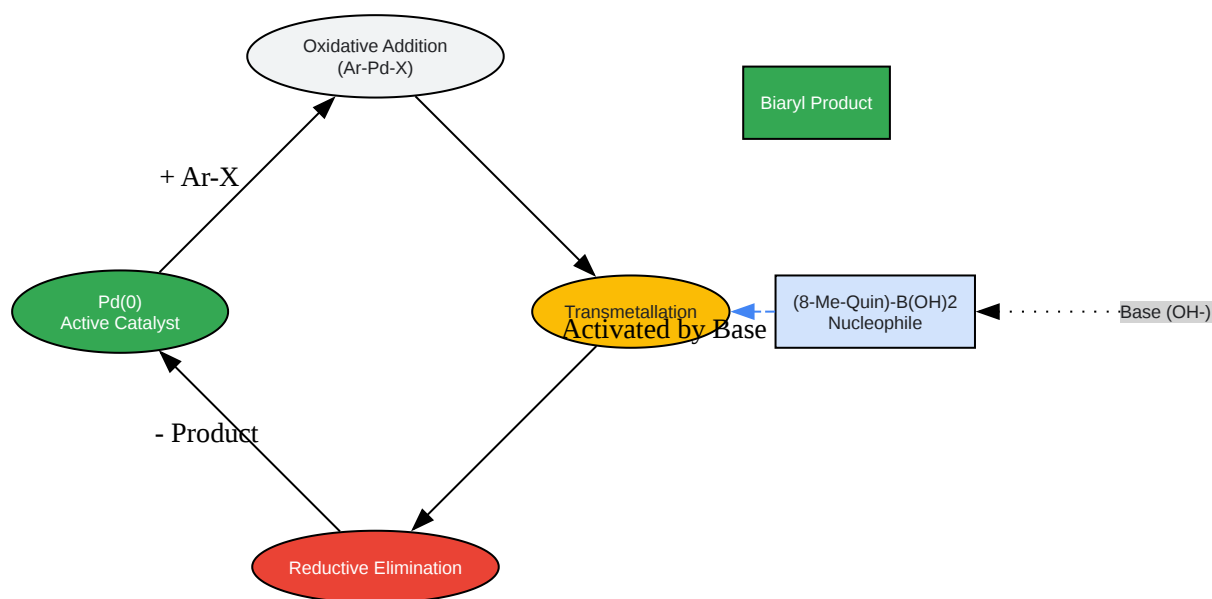
- **Mechanism:** The basic conditions activate the boron species (forming a boronate 'ate' complex), facilitating transmetallation onto the Oxidative Addition complex (Ar-Pd-X).
- **Steric Challenge:** The 8-methyl group does not significantly hinder the C4 coupling site (unlike an 8-boronic acid), but it increases the lipophilicity of the final product.
- **Stability Warning:** Heterocyclic boronic acids, especially 4-quinolyl species, can undergo protodeboronation (loss of boron, replaced by H) under prolonged heating in aqueous base.
 - **Mitigation:** Use anhydrous bases (e.g., K_3PO_4) or non-aqueous conditions (e.g., DMF/CsF) if yields are low.

Medicinal Chemistry Targets

Literature analysis links this scaffold to several therapeutic classes:

- **GPR40 Agonists (Antidiabetic):** Substituted quinoline-4-yl derivatives are potent agonists for the Free Fatty Acid Receptor 1 (GPR40), used in treating Type 2 Diabetes [1]. The 8-methyl group often improves hydrophobic packing in the receptor binding pocket.
- **Kinase Inhibitors:** The quinoline core mimics the adenosine ring of ATP. The 4-position substitution allows vectoring into the solvent-exposed region or deep hydrophobic pockets of kinases [2].
- **LXR Modulators:** Used in cardiovascular disease research to regulate cholesterol transport [3].

Catalytic Cycle Visualization



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Caption: Suzuki-Miyaura catalytic cycle utilizing the quinoline boronic acid as the nucleophile.

Handling & Stability Guide

Storage:

- Hygroscopic: Boronic acids readily absorb water. Store in a desiccator at 4°C.
- Boroxine Equilibrium: Upon drying or storage, 3 molecules of boronic acid may dehydrate to form a cyclic boroxine trimer. This is reversible; the trimer hydrolyzes back to the acid under aqueous reaction conditions.
- Analysis: ^1H NMR in DMSO- d_6 often shows broad OH peaks or multiple species due to the acid/boroxine equilibrium. This is not necessarily an impurity.

Quality Control:

- HPLC: Use low pH buffers (0.1% Formic Acid) to suppress ionization and prevent peak tailing of the basic quinoline nitrogen.
- MS: Expect $[M+H]^+ = 188.[5]0$. Note that boronic acids often show esterified adducts if MeOH is used as the solvent.

References

- Google Patents. Antidiabetic bicyclic compounds (WO2016022742A1). Describes 8-methylquinolin-4-yl derivatives in GPR40 agonists. [Link](#)
- BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Provides protocols for related 8-methylquinoline intermediates. [Link](#)
- Google Patents. Quinolines useful in treating cardiovascular disease (WO2005058834A2).[6] Details LXR modulator synthesis using quinoline boronic acids. [Link](#)
- Organic Chemistry Portal. Suzuki Coupling. General mechanisms and stability of heterocyclic boronic acids. [Link](#)

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Sources

- 1. Yoneda Labs [yonedalabs.com]
- 2. CAS 1001939-58-7 | (8-Methylquinolin-4-yl)methanamine, ≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. PubChemLite - (4-methylquinolin-8-yl)boronic acid (C₁₀H₁₀BNO₂) [pubchemlite.lcsb.uni.lu]

- [6. WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google Patents \[patents.google.com\]](#)
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